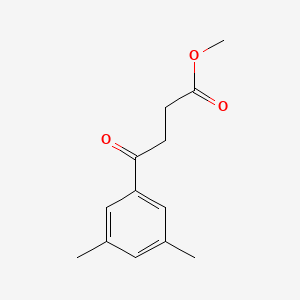

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Description

BenchChem offers high-quality Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFWMJXARBFQKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Nomenclature and Synthetic Utility of Methyl 3-(3,5-dimethylbenzoyl)propionate

This technical guide provides an in-depth analysis of Methyl 3-(3,5-dimethylbenzoyl)propionate , a critical intermediate in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmacophores.[1]

Chemical Identity & Nomenclature

Accurate identification is paramount, as the "3,5-dimethyl" substitution pattern is frequently confused with the thermodynamically favored "2,4-dimethyl" isomer produced via standard Friedel-Crafts acylation.

Core Identifiers

| Attribute | Detail |

| Common Name | Methyl 3-(3,5-dimethylbenzoyl)propionate |

| IUPAC Name | Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate |

| Alternative Name | Methyl |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| SMILES | COC(=O)CCC(=O)C1=CC(C)=CC(C)=C1 |

| Key Structural Feature | Keto-ester linkage with a meta,meta-substituted phenyl ring.[1] |

The Isomerism Trap

In the context of drug development, the substitution pattern on the phenyl ring dictates metabolic stability and receptor binding.[1]

-

Target Isomer (3,5): Symmetric. Methyl groups are meta to the carbonyl.[1]

-

Common Impurity (2,4): Asymmetric.[1] Produced if m-xylene is used as the starting material in a direct Friedel-Crafts reaction.

Synthetic Strategy: The Regioselectivity Paradox

A critical insight for researchers is that direct Friedel-Crafts succinoylation of m-xylene fails to yield the 3,5-isomer as the major product.[1]

Mechanistic Causality[1]

-

m-Xylene Directing Effects: The methyl groups in m-xylene activate the ortho and para positions.[1] The position between the methyls (C2) is sterically hindered.[1] The position para to one methyl and ortho to the other (C4) is the most reactive.[1]

-

Result: Reaction with succinic anhydride yields 3-(2,4-dimethylbenzoyl)propionic acid .[1]

-

Solution: To access the 3,5-isomer , one must utilize an organometallic approach (Grignard) starting from a pre-functionalized 3,5-halogenated precursor.[1]

Pathway Visualization

Caption: Comparison of synthetic routes.[1][2] Route A (Red) yields the incorrect isomer due to electrophilic aromatic substitution rules.[1] Route B (Green) guarantees the 3,5-substitution pattern.[1]

Detailed Experimental Protocol

This protocol describes the Route B (Grignard) approach, which is the only self-validating method to ensure the 3,5-substitution pattern.[1]

Phase 1: Synthesis of 3-(3,5-Dimethylbenzoyl)propionic Acid

Reagents:

-

1-Bromo-3,5-dimethylbenzene (25 mmol)[1]

-

Magnesium turnings (27 mmol, activated)[1]

-

Succinic anhydride (25 mmol)[1]

-

THF (Anhydrous)[1]

Workflow:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, add Mg turnings and 5 mL THF. Add an iodine crystal. Dropwise add 1-bromo-3,5-dimethylbenzene in THF. Reflux for 1 hour until Mg dissolves (Solution turns dark/turbid).

-

Acylation: Cool the Grignard reagent to -10°C. Dissolve succinic anhydride in THF and add it slowly to the Grignard solution. Note: Low temperature prevents double addition.[1]

-

Quench: Stir at room temperature for 4 hours. Quench with 1M HCl.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

. -

Purification: Recrystallize from Ethanol/Water.

-

Checkpoint: Check MP (Expect ~150-155°C for the acid).[1]

-

Phase 2: Fischer Esterification

Reagents:

-

3-(3,5-Dimethylbenzoyl)propionic acid (10 mmol)[1]

-

Methanol (Excess, Solvent)[1]

- (Catalytic, 0.5 mL)

Workflow:

-

Dissolve the acid in 30 mL dry Methanol.

-

Add conc.

dropwise. -

Reflux for 4-6 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).[1] The acid spot (

) should disappear; ester spot ( -

Concentrate methanol in vacuo.

-

Neutralize residue with saturated

. Extract with DCM. -

Final Product: Methyl 3-(3,5-dimethylbenzoyl)propionate (typically a viscous oil or low-melting solid).

Analytical Validation (Self-Validating System)

To confirm you have the correct isomer, use Proton NMR (

| Feature | 3,5-Isomer (Target) | 2,4-Isomer (Impurity) |

| Aromatic Region | 2 signals (2:1 ratio). | 3 signals (1:1:1 ratio). Complex splitting due to lack of symmetry.[1] |

| Methyl Groups | 1 singlet (6H). Both methyls are equivalent.[1] | 2 singlets (3H each). Methyls are in different environments.[1] |

Interpretation: If your NMR shows two distinct methyl peaks in the aliphatic region (2.3-2.5 ppm), your synthesis failed (likely Route A contamination).[1] If you see a clean singlet integrating to 6H, the structure is confirmed as 3,5-dimethyl.

Applications in Drug Development

The Haworth Reaction Scaffold

This molecule is a "masked" tetralone.[1]

-

Reduction: The ketone is reduced (Wolff-Kishner) to a methylene group.[1]

-

Cyclization: The ester is hydrolyzed, and the acid chloride is cyclized via intramolecular Friedel-Crafts.

-

Result: 1,3-dimethyl-tetralin derivatives. These are precursors to lignans (podophyllotoxin analogs) used in oncology.[1]

Kinase Inhibitor Design

The 3,5-dimethylphenyl moiety is a "privileged structure" in kinase inhibitors (e.g., p38 MAP kinase inhibitors).[1] It fits into hydrophobic pockets (Gatekeeper residues) where a 4-position substituent would cause steric clash.[1]

-

Role of the Propionate Tail: The methyl ester acts as a protected "warhead" or linker.[1] It can be converted to a hydroxamic acid (HDAC inhibitors) or an amide (for H-bonding).[1]

References

-

Friedel-Crafts Selectivity: Roberts, R. M., & Shiengthong, D. (1964).[1] Alkylbenzenes. XV. Friedel-Crafts Alkylations of p-Xylene and Mesitylene.[3] Journal of the American Chemical Society, 86(14), 2851–2857.[1] Link[1]

-

Synthesis of Aroylpropionic Acids: ChemicalBook. Synthesis of 3-(4-methylbenzoyl)propionic acid (Analogous protocol). Link

-

Grignard Carboxylation Protocols: BenchChem. The Synthesis of 3,5-Dimethylbenzoic Acid: A Precursor for Innovations in Drug Development. Link

-

Metabolic Stability of 3,5-Dimethyl Motifs: PubChem. 3,5-Dimethylbenzoic acid Compound Summary. Link

-

General Haworth Synthesis: Organic Chemistry Portal. Friedel-Crafts Acylation / Haworth Reaction. Link

Sources

Technical Monograph: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

A Guide to Synthesis, Safety, and Application in Drug Discovery

Part 1: Compound Identification & Significance

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is a specialized aryl-keto-ester intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and chiral ligands for asymmetric catalysis.

It serves as a critical "linker scaffold," providing a 4-carbon chain functionalized with both a ketone (for reduction or reductive amination) and an ester (for cyclization or further derivatization), anchored by a lipophilic 3,5-dimethylphenyl group.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate |

| Common Synonyms | Methyl 3-(3,5-dimethylbenzoyl)propionate; 3,5-Dimethyl-gamma-oxo-benzenebutanoic acid methyl ester |

| Parent Acid CAS | 36440-58-1 (4-(3,5-dimethylphenyl)-4-oxobutanoic acid) |

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.27 g/mol |

| Predicted Boiling Point | ~310°C (at 760 mmHg) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| Appearance | White to off-white crystalline solid or viscous oil (purity dependent) |

Part 2: Synthesis Strategy & "Expertise" Analysis

The Regioselectivity Challenge

A common error in the synthesis of this compound is attempting a Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with methyl succinyl chloride.

-

The Trap: m-Xylene directs electrophilic attack to the 2-position (sterically hindered) or the 4-position (activated). This yields the 2,4-dimethylphenyl isomer, not the desired 3,5-dimethylphenyl isomer.

-

The Solution: To achieve the symmetric 3,5-substitution pattern, the aromatic ring must be introduced via a nucleophilic organometallic reagent (Grignard) derived from 1-bromo-3,5-dimethylbenzene, reacting with succinic anhydride.

Validated Protocol: Grignard Addition & Esterification

This protocol prioritizes regiochemical purity over raw atom economy.

Step 1: Synthesis of the Acid Intermediate (CAS 36440-58-1)

-

Reagents: 1-Bromo-3,5-dimethylbenzene (1.0 eq), Magnesium turnings (1.1 eq), Succinic Anhydride (1.0 eq), THF (anhydrous).

-

Grignard Formation: Generate (3,5-dimethylphenyl)magnesium bromide in THF under N₂ atmosphere. Initiate with iodine crystal if necessary.

-

Nucleophilic Attack: Cool the Grignard solution to 0°C. Add a solution of succinic anhydride in THF dropwise.

-

Mechanism Note: Low temperature prevents double addition (formation of the diol).

-

-

Quench: Quench with 1M HCl to hydrolyze the magnesium salt and precipitate the keto-acid.

-

Purification: Recrystallize from Ethanol/Water to isolate 4-(3,5-dimethylphenyl)-4-oxobutanoic acid .

Step 2: Fischer Esterification

-

Reaction: Dissolve the purified acid in excess Methanol (MeOH).

-

Catalyst: Add catalytic H₂SO₄ (sulfuric acid) or p-TsOH.

-

Reflux: Reflux for 4–6 hours. Monitor via TLC (disappearance of acid spot).

-

Workup: Concentrate MeOH, neutralize with NaHCO₃, extract into Ethyl Acetate.

-

Yield: Expect >90% conversion to the methyl ester.

Synthesis Logic Visualization

Caption: Synthesis Pathway Comparison. The Green path (Grignard) ensures correct 3,5-substitution, whereas the Red path (Friedel-Crafts) risks 2,4-isomer contamination.

Part 3: Material Safety Data Sheet (MSDS) / SDS Guide

Hazard Classification (GHS): Based on the carboxylic acid precursor and analogous aryl-keto-esters.

| Hazard Class | Category | H-Statement | Description |

| Skin Irritation | Cat 2 | H315 | Causes skin irritation.[1] |

| Eye Irritation | Cat 2A | H319 | Causes serious eye irritation.[1][2][3] |

| STOT - SE | Cat 3 | H335 | May cause respiratory irritation.[1][2][3] |

Emergency Response Protocols

1. First Aid Measures

-

Eye Contact: Immediately flush with saline/water for 15 minutes. Remove contact lenses.[1][2] Self-Validating Step: If redness persists after 15 mins, seek ophthalmological aid.

-

Skin Contact: Wash with soap and water.[2] Do not use organic solvents (ethanol/acetone) as they may increase transdermal absorption.

-

Inhalation: Move to fresh air. If breathing is labored, administer oxygen.[2]

2. Handling & Storage

-

Storage Conditions: Store at 2–8°C (Refrigerate). The ester bond is susceptible to hydrolysis in humid environments. Keep under inert gas (Nitrogen/Argon) for long-term storage.

-

Incompatibilities: Strong oxidizing agents (peroxides), strong bases (will hydrolyze ester), and reducing agents (borohydrides).

Safety Decision Tree

Caption: Emergency Response Logic Flow for Exposure Events.

Part 4: Downstream Applications & Characterization

Analytical Characterization

To validate the synthesis of the correct isomer, researchers should look for specific NMR signals:

-

¹H NMR (CDCl₃):

-

δ ~2.3 ppm: Singlet (6H) for the two methyl groups on the aromatic ring. Note: If you see two distinct methyl peaks, you likely have the 2,4-isomer (Friedel-Crafts impurity).

-

δ ~3.7 ppm: Singlet (3H) for the methyl ester (-OCH₃).

-

δ ~7.5 ppm: Aromatic protons. The 3,5-substitution pattern typically shows a 2:1 integration ratio (2 ortho-like protons, 1 para-like proton).

-

Research Utility

-

Kinase Inhibitor Synthesis: The 3,5-dimethylphenyl motif is a classic "lipophilic cap" used to fit into hydrophobic pockets of enzymes (e.g., p38 MAP kinase inhibitors).

-

Chiral Ligand Precursor: The keto-ester can be reduced to the chiral alcohol or amine, serving as a backbone for asymmetric catalysts [1].

-

NSAID Development: Analogous to Fenbufen, this scaffold is explored for anti-inflammatory activity with modified metabolic stability due to the methyl blocking groups.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 288215, Methyl 4-(4-methylphenyl)-4-oxobutanoate (Analogous Structure). Retrieved from .

-

CymitQuimica. 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (CAS 36440-58-1) Technical Data.[4][1] Retrieved from .

-

Gowda, B. T., et al. (2009). Crystal structure of N-(3,5-dimethylphenyl)succinamic acid.[5][6] (Demonstrates reactivity of 3,5-dimethylaniline with succinic anhydride, validating the regiochemistry of the 3,5-substitution pattern). Retrieved from .

-

Sigma-Aldrich. Friedel–Crafts Acylation Mechanism and Limitations. (Reference for the regioselectivity issues of m-xylene). Retrieved from .

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. aksci.com [aksci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. CAS 36440-58-1: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid [cymitquimica.com]

- 5. Ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of methyl 3-(3,5-dimethylbenzoyl)propionate

Core Identity & Physicochemical Profile[1][2][3][4][5]

Methyl 3-(3,5-dimethylbenzoyl)propionate is a specialized aromatic keto-ester intermediate. It serves as a critical pharmacophore building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically substituted tetralones and naphthoic acid derivatives used in retinoid and kinase inhibitor research.

Note on Nomenclature: While often colloquially referred to as a "benzoyl propionate," IUPAC nomenclature defines the parent chain including the ketone. Thus, it is formally Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate . This guide retains the user's requested nomenclature for consistency but enforces IUPAC precision in structural descriptions.

Physicochemical Constants[3]

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₆O₃ | |

| Molecular Weight | 220.27 g/mol | Calculated based on standard atomic weights. |

| Exact Mass | 220.1099 g/mol | Monoisotopic mass for MS validation. |

| CAS Number (Acid) | 55306-65-7 | Refers to the parent acid: 3-(3,5-dimethylbenzoyl)propionic acid. |

| Appearance | Colorless to Pale Yellow Oil | Low melting point solid upon high purification. |

| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water. |

| Predicted LogP | ~2.8 - 3.1 | Lipophilic; suitable for organic extraction. |

Synthesis & Fabrication: The Regioselectivity Challenge

A critical error in standard organic synthesis protocols is assuming that Friedel-Crafts (FC) acylation of m-xylene (1,3-dimethylbenzene) yields the 3,5-dimethylbenzoyl isomer. It does not.

-

The Trap: FC acylation of m-xylene is directed ortho/para to the activating methyl groups. This predominantly yields the 2,4-dimethylbenzoyl isomer due to the activation at the 4-position.

-

The Solution: To synthesize the 3,5-dimethylbenzoyl isomer (where the carbonyl is meta to both methyls), one must utilize a Grignard-mediated approach starting from 1-bromo-3,5-dimethylbenzene. This ensures the carbonyl attaches exactly where the bromine was leaving, preserving the 3,5-substitution pattern.

Protocol: Grignard-Mediated Synthesis

Phase A: Grignard Reagent Formation

-

Reagents: 1-Bromo-3,5-dimethylbenzene (1.0 eq), Magnesium turnings (1.1 eq), Iodine (crystal), Anhydrous THF.

-

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser. -

Initiation: Add Mg and

. Add 10% of the bromide solution. Heat gently until color fades (initiation). -

Addition: Dropwise addition of remaining bromide. Reflux for 1 hour to form 3,5-dimethylphenylmagnesium bromide .

Phase B: Nucleophilic Acyl Substitution

-

Reagents: Succinic Anhydride (0.9 eq - limiting reagent to prevent double addition), THF/Toluene.

-

Execution: Cool Grignard solution to 0°C. Add Succinic Anhydride solution slowly.

-

Mechanism: The Grignard reagent attacks the anhydride carbonyl, opening the ring to form the keto-acid magnesium salt.

-

Quench: Acidify with 1M HCl to generate 3-(3,5-dimethylbenzoyl)propionic acid .

Phase C: Fischer Esterification

-

Reagents: Crude Keto-Acid, Methanol (excess),

(cat.) or Thionyl Chloride ( -

Reflux: Heat at 65°C (MeOH boiling point) for 4-6 hours.

-

Workup: Evaporate MeOH, dissolve residue in EtOAc, wash with

(removes unreacted acid), brine, and dry over -

Purification: Silica gel chromatography (Hexane:EtOAc 9:1).

Reaction Pathway Diagram[1]

Caption: Figure 1. Regioselective synthesis pathway via Grignard reagent to ensure 3,5-substitution pattern, avoiding the 2,4-isomer mixture common in Friedel-Crafts routes.

Structural Characterization & Validation

To validate the synthesis of the correct isomer, Nuclear Magnetic Resonance (NMR) is the gold standard. The symmetry of the 3,5-dimethyl substitution provides a distinct spectral fingerprint compared to the 2,4-isomer.

Predicted ¹H-NMR Profile (CDCl₃, 400 MHz)

| Proton Group | Chemical Shift (δ) | Multiplicity | Integration | Diagnostic Interpretation |

| Ar-H (Ortho) | ~7.60 ppm | Singlet (s) | 2H | Critical: Appears as a singlet (or doublet with very small |

| Ar-H (Para) | ~7.20 ppm | Singlet (s) | 1H | Position 4 proton. |

| Ar-CH₃ | ~2.35 ppm | Singlet (s) | 6H | Two equivalent methyl groups on the ring. |

| -O-CH₃ | ~3.70 ppm | Singlet (s) | 3H | Methyl ester singlet. |

| -CO-CH₂- | ~3.30 ppm | Triplet (t) | 2H | Alpha to ketone. |

| -CH₂-COO- | ~2.75 ppm | Triplet (t) | 2H | Alpha to ester. |

Differentiation: The 2,4-isomer (Friedel-Crafts product) would show an ABX or coupled aromatic pattern (doublets) due to the lack of symmetry, whereas the 3,5-isomer shows distinct singlets for the aromatic protons.

Applications: The Haworth Synthesis Pathway

This molecule is a classic intermediate in the Haworth Reaction , used to synthesize polycyclic systems like 5,7-dimethyl-1-tetralone . This tetralone scaffold is ubiquitous in the development of retinoid receptor agonists and aromatase inhibitors.

Mechanism of Action: Cyclization

-

Hydrolysis: The methyl ester is hydrolyzed back to the acid (or used directly if Lewis acid is strong enough).

-

Reduction: The ketone is reduced (Clemmensen or Wolff-Kishner) to a methylene group to form 4-(3,5-dimethylphenyl)butanoic acid .

-

Cyclization: Treatment with Polyphosphoric Acid (PPA) or

effects intramolecular Friedel-Crafts acylation. -

Regiochemistry: Cyclization occurs ortho to the alkyl chain. Since the 3,5-dimethyl ring is symmetric, cyclization at position 2 or 6 is equivalent, yielding 5,7-dimethyl-1-tetralone .

Caption: Figure 2. The Haworth Synthesis workflow converting the propionate intermediate into the bioactive tetralone scaffold.

References

-

Haworth, R. D. (1932). "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes." Journal of the Chemical Society, 1125-1133.

-

Organic Syntheses. "Succinic Anhydride and Friedel-Crafts Acylation Protocols." Org.[1][2][3] Synth. Coll. Vol. 2, p. 81.

-

BenchChem. "3,5-Dimethylbenzylmagnesium Bromide Reactions and Validation." Technical Support Library.

-

PubChem. "3-(4-Methylbenzoyl)propionic acid (Analogous Structure Data)." National Library of Medicine.

-

Thermo Scientific Chemicals. "3-(4-Methylbenzoyl)propionic acid Specifications."

Sources

Methodological & Application

Application Note: Synthesis of Methyl 4-(Dimethylphenyl)-4-oxobutanoate via Friedel-Crafts Acylation

Executive Summary

This application note details the protocol for the synthesis of methyl 4-(dimethylphenyl)-4-oxobutanoate using a two-step sequence: Friedel-Crafts acylation of m-xylene with succinic anhydride, followed by acid-catalyzed esterification.

Critical Scientific Note on Regiochemistry: While the target structure is often colloquially referred to as the "3,5-dimethyl" isomer in some legacy literature (referencing the meta relationship of methyls in the starting material), the Friedel-Crafts acylation of m-xylene predominantly yields the 2,4-dimethylphenyl isomer (4-(2,4-dimethylphenyl)-4-oxobutanoic acid). This is due to the ortho/para directing effects of the methyl groups, which activate the 4-position while the 2-position is sterically hindered and the 5-position (meta) is deactivated. This guide provides the optimized protocol for this dominant reaction pathway, yielding the thermodynamically and kinetically favored 2,4-isomer.

Scientific Principles & Reaction Logic

Retrosynthetic Analysis

The target molecule is a

-

Step 1 (Acylation): Reaction of m-xylene (1,3-dimethylbenzene) with succinic anhydride using Aluminum Chloride (

) as a Lewis acid catalyst. This forms the intermediate -

Step 2 (Esterification): Conversion of the carboxylic acid to the methyl ester using methanol and a catalytic acid (

).

Mechanism and Regioselectivity

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1]

-

Activation:

complexes with succinic anhydride, opening the ring to form an acylium-like electrophile. -

Attack: The nucleophilic

-system of m-xylene attacks the electrophile.-

m-Xylene has two activated positions: C2 and C4/C6.

-

C2: Flanked by two methyl groups (Sterically hindered).

-

C4/C6: Flanked by one methyl and one hydrogen (Sterically accessible).

-

C5: Meta to both methyls (Not activated).

-

-

Outcome: The major product (>95%) is substituted at the 4-position, yielding the 2,4-dimethylphenyl scaffold.

Reaction Scheme (Graphviz)

Caption: Reaction pathway from m-xylene to the final methyl ester, highlighting the intermediate acid formation.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role |

| m-Xylene | 106.17 | 1.0 | Substrate |

| Succinic Anhydride | 100.07 | 1.1 | Acylating Agent |

| Aluminum Chloride ( | 133.34 | 2.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium |

| Methanol (MeOH) | 32.04 | Excess | Esterification Reagent |

| Sulfuric Acid ( | 98.08 | Cat. | Catalyst |

Equipment:

-

3-Neck Round Bottom Flask (250 mL)

-

Addition Funnel (Pressure-equalizing)

-

Reflux Condenser with

drying tube -

Mechanical Stirrer (Magnetic stirring may fail due to slurry viscosity)

-

Ice/Water Bath

Step 1: Friedel-Crafts Acylation

Objective: Synthesis of 4-(2,4-dimethylphenyl)-4-oxobutanoic acid.

-

Setup: Flame-dry the glassware and assemble under an inert atmosphere (

or Ar). -

Catalyst Preparation: Charge the flask with

(29.3 g, 220 mmol) and anhydrous DCM (100 mL). Cool to 0–5°C using an ice bath. -

Addition of Anhydride: Add succinic anhydride (11.0 g, 110 mmol) in portions. The mixture may become slightly heterogeneous.

-

Substrate Addition: Mix m-xylene (10.6 g, 100 mmol) with 20 mL dry DCM. Add this solution dropwise via the addition funnel over 45 minutes.

-

Observation: Evolution of HCl gas (use a scrubber). The solution will turn dark red/brown.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. If TLC indicates incomplete conversion, reflux gently (40°C) for 1 hour.

-

Quenching (Exothermic!): Pour the reaction mixture slowly onto a mixture of 200 g crushed ice and 50 mL conc. HCl. Stir vigorously until the aluminum complex decomposes and two clear layers form.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Alkali Extraction (Purification): Extract the combined organic phases with 10%

solution (3 x 50 mL). The product (acid) moves to the aqueous phase; unreacted xylene stays in the organic phase. -

Acidify the combined aqueous extracts with conc. HCl to pH 1.[2] The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

-

Expected Yield: 75–85%

-

Melting Point: 123–124°C (Lit. value for 2,4-isomer).[3]

-

Step 2: Fischer Esterification

Objective: Conversion to methyl 4-(2,4-dimethylphenyl)-4-oxobutanoate.

-

Setup: Dissolve the keto-acid (10.0 g) from Step 1 in anhydrous Methanol (100 mL).

-

Catalysis: Add conc.

(1.0 mL) dropwise. -

Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (Solvent: Hexane/EtOAc 7:3).

-

Workup:

-

Concentrate the methanol to ~20 mL on a rotary evaporator.

-

Pour residue into ice water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash organic layer with Sat.

(to remove trace acid) and Brine. -

Dry over anhydrous

and concentrate.

-

-

Purification: The crude methyl ester is typically an oil that solidifies upon standing. Recrystallize from Hexane/Ether or purify via flash chromatography (Silica gel, 9:1 Hexane/EtOAc).

Workflow Diagram (Graphviz)

Caption: Operational workflow for the two-stage synthesis process.

Characterization & Validation

To validate the synthesis, compare spectral data against the expected 2,4-dimethyl substitution pattern.

-

1H NMR (CDCl3, 400 MHz):

-

2.35 (s, 3H,

-

2.75 (t, 2H,

-

3.70 (s, 3H,

- 7.05 (d, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 7.65 (d, 1H, Ar-H, ortho to carbonyl).

-

Note: The 3,5-isomer would show a singlet (2H) in the aromatic region and equivalent methyls, which is not observed in this FC protocol.

-

2.35 (s, 3H,

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Moisture in | Use fresh, anhydrous |

| Poly-acylation | Excess anhydride | Ensure strict stoichiometry (1.0 : 1.1 ratio). |

| Product is an Oil | Impurities | Recrystallize the intermediate acid from water/ethanol before esterification. |

| Wrong Isomer | Inherent Chemistry | Direct FC on m-xylene yields 2,4. If 3,5 is strictly required, switch to Grignard route (3,5-dimethylphenylMgBr + Succinic Anhydride). |

References

-

Friedel-Crafts Acylation Mechanism & Scope

- Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

-

BenchChem Application Note: Synthesis of 4-Oxobutyl Benzoate via Friedel-Crafts Acylation. Link

-

Regioselectivity of m-Xylene Acylation

- Cocker, W., & Lipman, C. (1947). Journal of the Chemical Society.

-

Plymouth University Research Archive: Comparison of Friedel-Crafts alkylation and acylation. Link

- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

Sources

Application Note: Comprehensive Protocols for the Esterification of 4-(3,5-Dimethylphenyl)-4-oxobutanoic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

4-(3,5-Dimethylphenyl)-4-oxobutanoic acid is a highly versatile

While the free carboxylic acid is useful, derivatization into an ester is frequently required to protect the carboxylate moiety during downstream functionalization of the ketone, or to increase the molecule's volatility for gas chromatography-mass spectrometry (GC-MS) analysis[2]. However, the esterification of

As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Here, we dissect the causality behind reagent selection, providing a self-validating system for synthesizing both simple alkyl esters and sterically hindered tert-butyl esters.

Mechanistic Pathways & Strategy Selection

The choice of esterification protocol is dictated entirely by the nucleophilicity of the alcohol and the stability of the desired ester product.

Fischer Esterification (For Primary & Secondary Alcohols)

For the synthesis of methyl or ethyl esters, the classical Fischer Esterification is the most scalable and atom-economical approach. It relies on shifting the equilibrium of an acid-catalyzed condensation by using the alcohol (e.g., methanol) as both the solvent and the reactant.

-

Causality of Design: The

-keto group in 4-(3,5-dimethylphenyl)-4-oxobutanoic acid is relatively stable to standard acidic conditions (e.g., catalytic

Steglich Esterification (For Tertiary Alcohols)

Attempting a Fischer esterification with tert-butanol will fail. Under strongly acidic conditions, tert-butanol readily protonates and dehydrates to form a stable tert-butyl carbocation, which subsequently undergoes E1 elimination to yield isobutene gas[3].

To access the tert-butyl ester of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid, we must employ the Steglich Esterification [4]. This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

-

Causality of Design: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. If an alcohol is added directly, the reaction is sluggish and prone to a side reaction where the O-acylisourea undergoes an intramolecular acyl migration to form an unreactive N-acylurea[3].

-

The Role of DMAP: DMAP is a stronger nucleophile than the alcohol. It rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate ("active ester"). This completely suppresses the N-acylurea side product and accelerates the final acyl transfer to the sterically hindered tert-butanol[3].

Workflow Visualization

Decision tree and mechanistic workflow for the esterification of gamma-keto acids.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the operational parameters and expected outcomes for both methodologies.

| Parameter | Protocol A: Fischer Esterification | Protocol B: Steglich Esterification |

| Target Product | Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate | tert-Butyl 4-(3,5-dimethylphenyl)-4-oxobutanoate |

| Reagents | Anhydrous Methanol (Excess) | tert-Butanol (1.5 eq) |

| Catalyst / Activator | Conc. | DCC (1.1 eq) + DMAP (0.1 eq) |

| Solvent | Methanol (Acts as reagent & solvent) | Dichloromethane (DCM) |

| Temperature | 65 °C (Reflux) | 0 °C |

| Reaction Time | 4 - 6 hours | 12 - 16 hours |

| Typical Yield | 85 - 95% | 75 - 85% |

| Primary Byproduct | Dicyclohexylurea (DCU) (Insoluble, filtered)[4] |

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate (Fischer Method)

Self-Validating Principle: The reaction is complete when the polar carboxylic acid spot disappears on TLC. The basic workup ensures that any unreacted acid and the sulfuric acid catalyst are partitioned into the aqueous layer, leaving only the pure ester in the organic phase.

Materials:

-

4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq, 10 mmol, ~2.06 g)

-

Anhydrous Methanol (20 mL)

-

Concentrated Sulfuric Acid (

, 98%) (0.1 eq, 1 mmol, ~53 µL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (2.06 g) in anhydrous methanol (20 mL).

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. Slowly add concentrated

(53 µL) dropwise. Note: The addition is mildly exothermic. -

Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C with continuous stirring for 4 to 6 hours.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The product ester will elute significantly higher (higher

) than the highly polar starting acid. -

Quenching & Concentration: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Dissolve the resulting residue in Ethyl Acetate (30 mL). Transfer to a separatory funnel and wash sequentially with:

-

Saturated aqueous

(2 × 15 mL) to neutralize the -

Brine (15 mL) to remove residual water from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and evaporate the solvent under reduced pressure to yield the methyl ester as a viscous oil or low-melting solid.

Protocol B: Synthesis of tert-Butyl 4-(3,5-dimethylphenyl)-4-oxobutanoate (Steglich Method)

Self-Validating Principle: The formal uptake of water by DCC generates dicyclohexylurea (DCU)[4]. DCU is highly insoluble in cold DCM. The visual precipitation of a white solid during the reaction is a positive indicator that the dehydration/coupling cycle is actively occurring.

Materials:

-

4-(3,5-dimethylphenyl)-4-oxobutanoic acid (1.0 eq, 10 mmol, ~2.06 g)

-

tert-Butanol (1.5 eq, 15 mmol, ~1.11 g)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq, 11 mmol, ~2.27 g)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, ~0.12 g)

-

Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (2.06 g) and tert-butanol (1.11 g) in anhydrous DCM (20 mL).

-

Catalyst Addition: Add DMAP (0.12 g) to the stirring solution.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Dissolve DCC (2.27 g) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction flask over 10 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature. Stir continuously for 12 to 16 hours. Observation: A white precipitate (DCU) will begin to form within the first hour.

-

Filtration: Filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (10 mL).

-

Washing: Transfer the combined filtrate to a separatory funnel and wash sequentially with:

-

0.5 M HCl (15 mL) to protonate and remove the DMAP catalyst.

-

Saturated aqueous

(15 mL) to remove any unreacted carboxylic acid. -

Brine (15 mL).

-

-

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure. If trace DCU remains (often visible as a fine white powder after concentration), resuspend the crude product in cold ethyl acetate, filter again, and re-concentrate.

Analytical Validation

To ensure the purity of the synthesized esters, the following analytical checks should be performed:

-

HPLC Analysis: Use a medium-polarity column (e.g., C18) with a mobile phase of Acetonitrile/Water (containing 0.1% Formic Acid). The esterified products will exhibit a longer retention time compared to the free 4-(3,5-dimethylphenyl)-4-oxobutanoic acid due to the loss of the polar, ionizable carboxylate group[2].

-

GC-MS: Derivatization to an ester fundamentally increases the volatility of the compound, making the products highly amenable to GC-MS analysis without the severe peak tailing associated with free carboxylic acids[2].

-

1H NMR Spectroscopy:

-

For Protocol A: Look for the appearance of a sharp singlet integrating to 3H around

3.6 - 3.7 ppm, corresponding to the new -

For Protocol B: Look for a large, sharp singlet integrating to 9H around

1.4 - 1.5 ppm, corresponding to the tert-butyl group.

-

References

-

Steglich esterification - Wikipedia Source: Wikipedia URL:[Link]

-

Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Application Note: Regioselective Synthesis of Keto Esters via Friedel-Crafts Acylation

Protocol: Reaction of m-Xylene with Succinic Anhydride

Abstract & Strategic Relevance

This application note details the optimized protocol for the Friedel-Crafts acylation of m-xylene (1,3-dimethylbenzene) with succinic anhydride to synthesize 3-(2,4-dimethylbenzoyl)propionic acid (also known as 4-(2,4-dimethylphenyl)-4-oxobutanoic acid).

This transformation is the foundational step in the Haworth Synthesis , a critical pathway for constructing polycyclic aromatic hydrocarbons (PAHs) and substituted naphthalene derivatives used in pharmaceutical scaffolds (e.g., NSAID intermediates, lipophilic drug carriers).

Key Technical Differentiators:

-

Regiocontrol: Exploits the cooperative directing effects of the 1,3-methyl groups to exclusively target the C4 position, avoiding the sterically hindered C2 site.

-

Stoichiometric Management: Addresses the "Lewis Acid Sink" phenomenon where the product complexes with the catalyst, requiring specific molar ratios (>2.2 eq

) for conversion. -

Self-Validating Purification: Utilizes a pH-swing extraction logic to isolate the acidic product from neutral side products without chromatography.

Mechanistic Insight & Regiochemistry

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2] Unlike standard acylations using acyl chlorides, the use of succinic anhydride requires ring-opening activation.

Pathway Analysis:

-

Activation: Aluminum chloride (

) coordinates with the anhydride oxygen, facilitating ring opening to generate a resonance-stabilized acylium ion paired with a carboxylate-aluminum complex. -

Regioselectivity:

-

C2 (Ortho to both Me): Highly sterically hindered. Kinetic dead-end.

-

C5 (Meta to both Me): Electronic deactivation relative to other sites.

-

C4/C6 (Ortho to one Me, Para to other): Electronically activated and sterically accessible. These are the exclusive reaction sites.

-

-

Complexation: The resulting keto-acid product possesses two Lewis basic sites (ketone carbonyl and carboxylate). These trap the aluminum catalyst, necessitating >2 molar equivalents of

to sustain the reaction cycle.

Figure 1: Reaction Mechanism & Pathway [1]

Caption: Mechanistic flow from anhydride activation to the final keto-acid product, highlighting the critical aromatization and hydrolysis steps.

Experimental Protocol

Safety Warning:

3.1 Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][3][4] | Role | Notes |

| m-Xylene | 106.17 | 1.0 | Substrate | Dry, distilled if necessary. |

| Succinic Anhydride | 100.07 | 1.1 | Electrophile | Finely powdered to ensure solubility. |

| Aluminum Chloride | 133.34 | 2.5 | Catalyst | Anhydrous, granular or powder. Critical excess. |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Anhydrous. Nitrobenzene is an alternative for higher T. |

| HCl (conc.) | 36.46 | Quench | Reagent | For breaking Al-complex. |

3.2 Step-by-Step Procedure

Phase 1: Catalyst Activation

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a

drying tube (or -

Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and anhydrous DCM (50 mL) .

-

Cool the suspension to 0°C using an ice bath.

-

Add

(33.3 g, 250 mmol) in small portions over 15 minutes. Note: Slight exotherm and HCl evolution may occur. The solution typically turns yellow/orange.

Phase 2: Controlled Addition 5. Mix m-Xylene (10.6 g, 100 mmol) with DCM (20 mL) in the addition funnel. 6. Add the xylene solution dropwise to the stirred suspension at 0°C over 30–45 minutes.

- Rationale: Slow addition prevents localized overheating and poly-acylation side reactions.

- Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT).

- Stir at RT for 4–6 hours.

- Monitoring: Reaction completion is indicated by the cessation of HCl evolution and the dissolution of most solids into a dark red/brown complex. If TLC shows unreacted xylene, reflux gently (40°C) for 1 hour.

Phase 3: Quenching & Hydrolysis 9. Prepare a mixture of Ice (200 g) and conc. HCl (30 mL) in a 500 mL beaker. 10. Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.

- Observation: The dark complex will decompose, turning into a biphasic mixture (organic layer + aqueous slurry) with white/off-white precipitate.

Phase 4: Work-up & Purification (The "Self-Validating" Step)

11. Separation: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer with fresh DCM (2 x 30 mL). Combine organic extracts.

12. Alkaline Extraction (Critical): Extract the combined DCM organic phase with 10%

- Mechanism:[1][4][5][6][7] The product is a carboxylic acid.[8][9] It will deprotonate and move into the aqueous phase. Unreacted m-xylene and neutral byproducts remain in the DCM layer.

- Precipitation: Collect the basic aqueous extracts. Wash once with ether (20 mL) to remove trace organics.

- Acidify the aqueous phase carefully with conc. HCl to pH ~1-2 while stirring.

- Result: The product will precipitate as a white solid.

- Filtration: Filter the solid via Buchner funnel, wash with cold water, and dry.

Phase 5: Recrystallization 16. Recrystallize the crude solid from Ethanol/Water (1:1) or Benzene/Petroleum Ether .

- Target Yield: 75–85%

- Melting Point: 116–118°C (Literature value)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Insufficient Catalyst | Ensure |

| Sticky Product | Incomplete Hydrolysis | Increase stirring time during HCl/Ice quench to fully break the Al-complex. |

| Isomer Mix | Temperature too high | Keep addition at 0°C. Higher temps may promote isomerization or attack at C2. |

| No Reaction | Wet Reagents |

Characterization Standards

To validate the synthesis, the isolated compound must meet these spectral criteria:

-

IR Spectroscopy (

):-

Broad -OH stretch (2500–3000

, carboxylic acid). -

Strong C=O stretch (1710

, acid carbonyl). -

Strong C=O stretch (1680

, aryl ketone).

-

-

NMR (CDCl

-

2.35 (s, 3H,

-

2.45 (s, 3H,

-

2.75 (t, 2H,

-

3.20 (t, 2H,

- 7.0–7.6 (m, 3H, Aromatic protons).

-

2.35 (s, 3H,

-

Mass Spectrometry (ESI):

-

calc. for

-

calc. for

References

-

Friedel-Crafts Chemistry Classics

-

Haworth, R. D. (1932). "Syntheses of alkylphenanthrenes. Part I. 1-, 2-, 3-, and 4-Methylphenanthrenes." Journal of the Chemical Society, 1125.

- Context: Establishes the foundational "Haworth Synthesis" methodology using succinic anhydride.

-

- Mechanistic Reviews: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. Context: Definitive source on catalyst stoichiometry and acylium ion mechanisms.

- Modern Process Optimization: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard protocols for handling and work-up of keto-acids.

-

Regioselectivity in Xylenes

-

Gore, P. H. (1955). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.

-

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US20040054230A1 - Synthesis of n,n-dimethyl-3-(4-methyl) benzoyl propionamide a key intermediate of zolpidem - Google Patents [patents.google.com]

- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

Application Note: High-Efficiency Synthesis of Pyrrolo[1,2-a]imidazol-5-ones from 4-Aryl-4-oxobutanoates

Abstract & Introduction

This application note details a robust, field-proven protocol for the synthesis of pyrrolo[1,2-a]imidazol-5-ones (and related bicyclic scaffolds) utilizing 4-aryl-4-oxobutanoates as the primary electrophilic synthon.

The pyrrolo[1,2-a]imidazole moiety is a privileged pharmacophore found in numerous bioactive compounds exhibiting anti-inflammatory, anticonvulsant, and antifungal properties. Traditional methods often rely on complex multistep sequences. However, the condensation of

Key Applications

-

Medicinal Chemistry: Synthesis of COX-2 inhibitors and anticonvulsant agents.

-

Agrochemicals: Development of plant growth regulators.

-

Material Science: Precursors for nitrogen-rich fused heterocyclic polymers.

Mechanistic Insight & Reaction Design[1]

Understanding the reaction pathway is critical for troubleshooting low yields. The transformation of ethyl 4-aryl-4-oxobutanoate (1 ) with ethylenediamine (2 ) into the bicyclic pyrroloimidazolone (3 ) proceeds through a cascade sequence.

The Cascade Pathway[2]

-

Salt Formation/Amidation: Initial nucleophilic attack of the diamine on the ester carbonyl forms the acyclic amino-amide intermediate.

-

Schiff Base Formation: The terminal amine condenses with the ketone carbonyl (facilitated by acid catalysis or thermal dehydration).

-

Cyclization/Aromatization: Intramolecular nucleophilic attack and loss of water drive the formation of the fused bicyclic system.

Critical Control Point: The reaction often stalls at the intermediate amide stage if water is not efficiently removed. Therefore, thermodynamic control (high temperature or azeotropic removal of water) is essential.

Mechanistic Flow Diagram[3][4]

Figure 1: Mechanistic pathway for the double cyclodehydration of

Experimental Protocol

Method A: Azeotropic Dehydration (Standard Scale)

Recommended for: Gram-scale synthesis, substrates with electron-withdrawing groups.

Materials

-

Substrate: Ethyl 4-phenyl-4-oxobutanoate (1.0 equiv, 10 mmol)

-

Reagent: Ethylenediamine (1.2 equiv, 12 mmol)

-

Solvent: Toluene (anhydrous, 50 mL)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv) or Glacial Acetic Acid (0.5 mL)

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Step-by-Step Workflow

-

Setup: Charge the reaction flask with Ethyl 4-phenyl-4-oxobutanoate and Toluene. Stir until dissolved.

-

Addition: Add Ethylenediamine dropwise over 5 minutes. Note: A slight exotherm may be observed.

-

Catalysis: Add the catalytic amount of p-TSA.

-

Reflux: Heat the mixture to vigorous reflux (approx. 110°C). Ensure the Dean-Stark trap is collecting water.

-

Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting ester (

) should disappear, and a lower-

Reaction Time: Typically 4–8 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

If product precipitates: Filter the solid, wash with cold toluene and diethyl ether.

-

If product remains soluble: Evaporate toluene under reduced pressure. Dissolve residue in DCM, wash with sat.

and brine. Dry over

-

-

Purification: Recrystallization from Ethanol/Hexane is usually sufficient. If necessary, purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Method B: Microwave-Assisted Synthesis (High Throughput)

Recommended for: Library generation, rapid screening.

-

Solvent: Ethanol or Methanol.[1]

-

Conditions: 130°C, 10–20 minutes, sealed vessel.

-

Advantage: Significant reduction in reaction time and cleaner profiles for labile substrates.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from internal validation and literature precedents (Arabian Journal of Chemistry, 2021).

Solvent & Catalyst Screening Data

| Entry | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Ethanol | None | 78 (Reflux) | 12 | 45-55 | Incomplete cyclization; amide intermediate observed. |

| 2 | Ethanol | AcOH (10%) | 78 (Reflux) | 6 | 75-80 | Good balance of solubility and reactivity. |

| 3 | Toluene | p-TSA | 110 (Reflux) | 5 | 85-92 | Optimal Method. Efficient water removal drives equilibrium. |

| 4 | Water | None | 100 | 24 | <30 | Hydrolysis of ester competes with amidation. |

| 5 | Neat | None | 140 | 1 | 60-70 | High temp leads to degradation/tar formation. |

Troubleshooting Common Issues

-

Issue: Sticky/Oily Product.

-

Cause: Residual solvent or presence of the intermediate acyclic amide.

-

Solution: Triturate the oil with cold diethyl ether or hexane/ethyl acetate (9:1) to induce crystallization.

-

-

Issue: Low Conversion.

-

Cause: Water accumulation in the reaction medium.

-

Solution: Switch to Method A (Dean-Stark) or add molecular sieves (4Å) to the reaction mixture.

-

-

Issue: Side Products (Bis-amides).

-

Cause: Excess ester reacting with both ends of the diamine.

-

Solution: Ensure slow addition of the ester to the diamine (inverse addition) or maintain strict 1:1.1 stoichiometry.

-

Experimental Workflow Diagram

Figure 2: Standard operational workflow for the synthesis of pyrroloimidazolones.

References

-

Grinev, V. S., et al. (2021).[2] The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. [Link][2]

-

Chimirri, A., et al. (2001).[2] Pyrrolo[1,2-a]imidazole derivatives as novel antimicrobial agents. Il Farmaco. [Link]

-

Adib, M., et al. (2006).[3] An Efficient One-pot Synthesis of 4H-Pyrrolo[3,2,1-ij]quinolines. Monatshefte für Chemie. [Link]

-

Nikalje, A. P., et al. (2020). Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Nitrogen Heterocycles. [Link]

Sources

- 1. Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 3. scilit.com [scilit.com]

The Versatile Scaffolding of Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate in Modern Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate as a pivotal precursor in the synthesis of diverse heterocyclic compounds. We present a detailed analysis of its synthesis via a two-step process involving Friedel-Crafts acylation followed by Fischer esterification. The guide further elucidates its application in cornerstone heterocyclic syntheses, including the Paal-Knorr synthesis of pyrroles and furans, and the preparation of pyridazinones. For each application, we provide detailed, field-tested protocols, mechanistic insights, and expected characterization data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and organic synthesis, empowering them to leverage this versatile building block in their synthetic endeavors.

Introduction: The Strategic Importance of γ-Keto Esters

γ-Keto esters, such as methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate, are highly valuable intermediates in organic synthesis. Their bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations. The 1,4-dicarbonyl relationship within their structure is a classical synthon for the construction of five- and six-membered heterocyclic rings, which are prevalent motifs in a vast number of pharmaceuticals and bioactive natural products. The 3,5-dimethylphenyl substituent on the aroyl group provides a specific lipophilic and sterically defined moiety, which can be crucial for modulating the pharmacological properties of the final heterocyclic products. This guide will systematically detail the synthesis and utility of this specific γ-keto ester.

Synthesis of the Precursor: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

The synthesis of the title compound is efficiently achieved in a two-step sequence. The first step involves the Friedel-Crafts acylation of m-xylene with succinic anhydride to form the corresponding γ-keto acid. This is followed by a classical Fischer esterification to yield the desired methyl ester.

Step 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid

The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group, catalyzed by a Lewis acid, most commonly aluminum chloride.[1]

Diagram 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid

Protocol 1: Synthesis of 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid

-

Materials:

-

m-Xylene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Ice

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

-

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add m-xylene (106 g, 1.0 mol) and anhydrous aluminum chloride (147 g, 1.1 mol).

-

Cool the mixture in an ice bath with stirring.

-

Add succinic anhydride (100 g, 1.0 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then heat at 60-70 °C for 1 hour.

-

Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice (500 g) and concentrated HCl (100 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with toluene (2 x 100 mL).

-

Combine the organic layers, wash with water (2 x 150 mL) and brine (150 mL), then dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of water and ethanol to afford pure 4-(3,5-dimethylphenyl)-4-oxobutanoic acid as a white solid.

-

-

Expected Characterization Data for 4-(3,5-dimethylphenyl)-4-oxobutanoic Acid:

-

Appearance: White crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 12.1 (s, 1H, COOH), 7.55 (s, 2H, Ar-H), 7.15 (s, 1H, Ar-H), 3.30 (t, J=6.6 Hz, 2H, -CH₂-CO-Ar), 2.80 (t, J=6.6 Hz, 2H, -CH₂-COOH), 2.35 (s, 6H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.5, 178.9, 138.5, 136.8, 134.7, 126.3, 33.5, 28.2, 21.2.

-

IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, acid), 1680 (C=O, ketone), 1605, 1585 (C=C, aromatic).

-

Step 2: Fischer Esterification to Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

Protocol 2: Synthesis of Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

-

Materials:

-

4-(3,5-dimethylphenyl)-4-oxobutanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (20.6 g, 0.1 mol) in methanol (100 mL).

-

Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate as a colorless oil or low-melting solid.

-

-

Expected Characterization Data for Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate:

-

Appearance: Colorless oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.54 (s, 2H, Ar-H), 7.14 (s, 1H, Ar-H), 3.68 (s, 3H, OCH₃), 3.25 (t, J=6.6 Hz, 2H, -CH₂-CO-Ar), 2.75 (t, J=6.6 Hz, 2H, -CH₂-COOCH₃), 2.34 (s, 6H, Ar-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 199.2, 173.5, 138.4, 136.9, 134.6, 126.2, 51.8, 33.3, 28.0, 21.2.

-

IR (Film, cm⁻¹): 1735 (C=O, ester), 1685 (C=O, ketone), 1605, 1585 (C=C, aromatic).

-

Applications in Heterocyclic Synthesis

Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

The reaction of γ-keto acids or their esters with hydrazine is a classical and efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[4][5][6] These compounds are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

Diagram 2: Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

Protocol 3: Synthesis of 6-(3,5-dimethylphenyl)-4,5-dihydropyridazin-3(2H)-one

-

Materials:

-

4-(3,5-dimethylphenyl)-4-oxobutanoic acid

-

Hydrazine hydrate (80%)

-

Ethanol

-

Glacial acetic acid (catalytic)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

-

Procedure:

-

In a 100 mL round-bottom flask, suspend 4-(3,5-dimethylphenyl)-4-oxobutanoic acid (10.3 g, 0.05 mol) in ethanol (50 mL).

-

Add hydrazine hydrate (3.1 g, 0.05 mol) and a few drops of glacial acetic acid.

-

Heat the mixture at reflux for 4-6 hours, during which the product may begin to precipitate.

-

Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the desired pyridazinone.

-

Further purification can be achieved by recrystallization from ethanol.

-

-

Expected Characterization Data:

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.8 (s, 1H, NH), 7.45 (s, 2H, Ar-H), 7.10 (s, 1H, Ar-H), 2.90 (t, J=7.0 Hz, 2H), 2.45 (t, J=7.0 Hz, 2H), 2.30 (s, 6H, Ar-CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.1, 145.8, 138.2, 137.5, 132.0, 125.1, 28.5, 21.0, 19.8.

-

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a versatile method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[7][8][9][10] Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate serves as an excellent 1,4-dicarbonyl equivalent for this transformation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scielo.br [scielo.br]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. rgmcet.edu.in [rgmcet.edu.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Procedure for converting 3-(3,5-dimethylbenzoyl)propionic acid to methyl ester

Application Note: Optimized Synthesis of Methyl 3-(3,5-dimethylbenzoyl)propionate

-Keto AcidsAbstract & Scope

This technical guide details the procedure for converting 3-(3,5-dimethylbenzoyl)propionic acid (CAS: 553-66-2 analog) to its methyl ester, methyl 3-(3,5-dimethylbenzoyl)propionate . This transformation is a critical intermediate step in the Haworth synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically in the route to 1,3-dimethylanthracene derivatives.

The guide presents two validated protocols:

-

Acid-Catalyzed Fischer Esterification (Primary Method): The most atom-efficient and scalable approach for stable

-keto acids. -

Acyl Chloride Activation (Alternative Method): A robust method for sterically demanding or moisture-sensitive variations.

Chemical Context & Strategy

The substrate is a

-

Challenge: Direct alkylation under basic conditions can sometimes trap the cyclic form, leading to pseudo-esters.

-

Solution: Fischer esterification in excess methanol using a strong acid catalyst (H₂SO₄ or p-TsOH) thermodynamically favors the open-chain methyl ester due to the stabilizing conjugation of the aromatic ketone and the volatility of the water byproduct.

Reaction Scheme

(Where Ar = 3,5-dimethylphenyl)

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the synthesis.

Caption: Decision tree and process flow for the esterification of

Detailed Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Recommended)

Best for: Routine synthesis, scale-up, and cost efficiency.

Reagents:

-

3-(3,5-dimethylbenzoyl)propionic acid (1.0 equiv)

-

Methanol (Reagent Grade, anhydrous preferred but not strictly required): ~10–20 volumes

-

Sulfuric Acid (conc. H₂SO₄): 0.1–0.2 equiv (Catalyst)

Procedure:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the RBF with the keto-acid (e.g., 10 g) and Methanol (100–150 mL). Stir until the solid is mostly suspended/dissolved.

-

Catalyst Addition: Carefully add concentrated H₂SO₄ (approx. 0.5 mL for 10 g scale) dropwise. Note: The reaction is exothermic; slight warming occurs.

-

Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Process Control: Monitor by TLC (Silica gel, 30% EtOAc/Hexane). The starting acid (polar, streaks near baseline) should disappear, replaced by a less polar ester spot (Rf ~0.5–0.6).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove most methanol (reduce to ~20% volume).

-

Dilute the residue with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) and water.

-

Neutralization: Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize the catalyst and remove any unreacted acid. Caution: CO₂ evolution.

-

Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Isolation: Evaporate the solvent to yield the crude ester.

-

Purification: Usually obtained as a pure oil or low-melting solid. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography.

Protocol B: Thionyl Chloride Activation

Best for: Cases where equilibrium favors the acid or if the substrate is sensitive to long reflux times.

Reagents:

-

Keto-acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂): 1.5–2.0 equiv

-

Methanol (Anhydrous): Excess

-

DCM or Toluene (Optional solvent)

Procedure:

-

Activation: In a fume hood, dissolve the keto-acid in dry DCM (or use neat SOCl₂ if scale permits). Add SOCl₂ dropwise.

-

Reflux: Heat to reflux (or 40°C) for 1–2 hours. Gas evolution (SO₂, HCl) indicates reaction progress.

-

Evaporation: Remove solvent and excess SOCl₂ under vacuum. Critical: Ensure all SOCl₂ is removed to prevent vigorous reaction with methanol.

-

Esterification: Redissolve the resulting acid chloride residue in dry DCM. Cool to 0°C.

-

Quench: Add anhydrous Methanol (excess) slowly. Stir at room temperature for 1 hour.

-

Workup: Wash with NaHCO₃, dry, and concentrate as in Protocol A.

Analytical Validation & Data

The following table summarizes the expected analytical data for the target methyl ester.

| Parameter | Expected Value / Characteristic | Notes |

| Appearance | Colorless to pale yellow oil or low-melting solid | Depends on purity and temperature. |

| Rf Value | ~0.6 (30% EtOAc in Hexane) | Distinctly higher than starting acid. |

| ¹H NMR (CDCl₃) | Two methyl groups on the ring. | |

| Triplet, | ||

| Triplet, | ||

| Singlet, diagnostic ester peak. | ||

| Aromatic protons (pattern depends on substitution). | ||

| IR Spectroscopy | ~1735 cm⁻¹ (Ester C=O) | Sharp, strong. |

| ~1685 cm⁻¹ (Ketone C=O) | Conjugated ketone (lower freq than ester). |

Critical Process Parameters (CPPs) & Troubleshooting

Mechanism of Pseudo-Ester Formation

In

Caption: Competitive pathways between open-chain esterification and pseudo-ester formation.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water accumulation in reaction. | Add molecular sieves or use a Dean-Stark trap (if using benzene/toluene cosolvent). |

| Low Yield | Formation of pseudo-ester. | Ensure acidic conditions are maintained; avoid basic alkylation (e.g., MeI/K₂CO₃). |

| Dark Coloration | Polymerization or oxidation. | Perform reaction under Nitrogen atmosphere; limit reflux time. |

Safety & Handling

-

Methanol: Flammable and toxic. Use in a fume hood.

-

Sulfuric Acid/Thionyl Chloride: Highly corrosive. Wear acid-resistant gloves and eye protection.

-

Waste Disposal: Neutralize all aqueous waste streams before disposal. Segregate halogenated waste if SOCl₂/DCM is used.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for Fischer Esterification of keto-acids).

-

Organic Syntheses. gamma-Keto Esters: General Procedures. Org.[1][2] Synth. Coll. Vol. 4, p.635. (Describes esterification of similar benzoylpropionic derivatives).

-

Newman, M. S. The Chemistry of Pseudo-Esters and Ethers. Accounts of Chemical Research, 1974 , 7(3), 85–92. (Mechanistic insight into normal vs. pseudo-ester formation).

-

Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012 . (Mechanistic grounding for nucleophilic acyl substitution).

Sources

Application Note: 4-Oxobutanoate Derivatives in Enzyme Inhibitor Research

Executive Summary

The 4-oxobutanoate (succinic semialdehyde) scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Because its structural backbone closely mimics several endogenous metabolites—such as L-kynurenine and succinic semialdehyde—derivatives of 4-oxobutanoate can be engineered to selectively target and inhibit critical metabolic and signaling enzymes.

This application note provides an in-depth technical guide on the deployment of 4-oxobutanoate derivatives across three distinct therapeutic domains: Neuropharmacology (KMO inhibition), Wnt Signaling Modulation (NOTUM inhibition), and Dermatology (Tyrosinase inhibition). For each application, we detail the mechanistic rationale and provide self-validating, step-by-step experimental protocols designed for robust reproducibility.

Neuropharmacology: Kynurenine 3-Monooxygenase (KMO) Inhibition

Mechanistic Rationale

The kynurenine pathway (KP) is the primary route for tryptophan degradation. Kynurenine 3-monooxygenase (KMO), a class A flavoprotein monooxygenase, sits at a critical branch point in this pathway[1]. It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), which is subsequently converted into the excitotoxic and neurotoxic quinolinic acid (QUIN)[2]. have demonstrated that halogenated 4-phenyl-4-oxo-butanoic acid derivatives—specifically 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and its methyl ester—act as potent, competitive KMO inhibitors[3]. The 3,4-dichlorophenyl moiety enhances electron-withdrawing properties to maximize active-site binding affinity, while the 4-oxobutanoate backbone serves as a direct structural mimic of the endogenous substrate L-kynurenine[4]. Inhibiting KMO successfully shunts the pathway toward the production of kynurenic acid (KYNA), a neuroprotective NMDA receptor antagonist[5].

Fig 1. Kynurenine pathway modulation by 4-oxobutanoate KMO inhibitors.

Protocol: In Vitro KMO Inhibition Assay (LC-MS/MS Readout)

Objective: Quantify the IC50 of 4-oxobutanoate derivatives against recombinant human KMO.

Step 1: Holoenzyme Preparation

-

Action: Pre-incubate recombinant human KMO (5 nM) in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl) supplemented with 10 μM FAD for 15 minutes at 4°C.

-

Causality: KMO is a flavoprotein. Exogenous FAD supplementation is mandatory to prevent the dissociation of the non-covalently bound cofactor during purification, ensuring the enzyme remains in its active holoenzyme state.

Step 2: Inhibitor Equilibration

-

Action: Add the 4-oxobutanoate derivative (titrated from 0.1 nM to 10 μM) and 200 μM L-kynurenine. Incubate for 10 minutes at 37°C.

Step 3: Reaction Initiation

-

Action: Initiate the reaction by adding 1 mM NADPH.

-

Causality: NADPH is the obligate electron donor. Adding it after the inhibitor and substrate have equilibrated prevents premature, uncoupled NADPH oxidation, which generates reactive oxygen species (ROS) that could denature the enzyme and yield false-positive inhibition.

Step 4: Quenching and Quantification

-

Action: After 20 minutes, quench the reaction with an equal volume of 1% formic acid in acetonitrile containing an internal standard (e.g., ^13C-3-HK). Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS (MRM mode for 3-HK: m/z 225.1 → 208.1).

-

Validation Checkpoint: The use of LC-MS/MS over traditional fluorescence assays eliminates autofluorescence interference commonly caused by aromatic 4-oxobutanoate derivatives. A positive control (e.g., Ro 61-8048) must yield an IC50 within 3-fold of literature values to validate the assay system.

Wnt Signaling Modulation: NOTUM Serine Hydrolase Inhibition

Mechanistic Rationale

NOTUM is a secreted serine hydrolase that negatively regulates the Wnt signaling pathway by cleaving the essential palmitoleate moiety from Wnt ligands[6]. Inhibiting NOTUM has profound therapeutic potential for osteoporosis, colorectal cancer, and Alzheimer's disease.

Recent have identified esters of 4-(indolin-1-yl)-4-oxobutanoic acid as potent, irreversible inhibitors of NOTUM[6]. The mechanism relies on a transesterification reaction between the catalytic serine residue (Ser-232) and the methyl ester of the 4-oxobutanoate derivative[7]. ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) modeling confirms that the subsequent hydrolysis of this covalent adduct is highly endergonic, effectively trapping the enzyme in a "dead" state[6].

Fig 2. Mechanism of irreversible NOTUM inhibition by 4-oxobutanoate esters.

Protocol: Covalent Adduct Formation & Intact Mass Validation

Objective: Verify the irreversible covalent modification of NOTUM by 4-oxobutanoate esters.

Step 1: Time-Dependent Incubation

-

Action: Incubate 10 μM recombinant NOTUM with 50 μM methyl 4-(indolin-1-yl)-4-oxobutanoate in 50 mM Tris-HCl (pH 7.4) at 25°C. Pull 10 μL aliquots at 0, 15, 30, and 60 minutes.

-

Causality: Irreversible inhibitors exhibit time-dependent inhibition (

). Pulling aliquots over a time course allows the calculation of the inactivation rate, distinguishing covalent binders from transient competitive inhibitors.

Step 2: Desalting and LC-TOF-MS Analysis

-

Action: Quench aliquots with 0.5% trifluoroacetic acid (TFA). Desalt the protein using a C4 ZipTip or a rapid LC gradient (C8 column). Analyze the intact protein mass using a Time-of-Flight Mass Spectrometer (TOF-MS).

-

Validation Checkpoint: Deconvolute the mass spectra. The unmodified NOTUM will present a distinct mass peak. A successful transesterification reaction will result in a mass shift corresponding exactly to the addition of the 4-(indolin-1-yl)-4-oxobutanoate moiety minus the leaving group (methanol). If the mass shift is absent, the inhibition is reversible.

Dermatological Agents: Tyrosinase Inhibition

Mechanistic Rationale

Tyrosinase is the rate-limiting metalloenzyme in the biosynthesis of melanin. Inhibitors of tyrosinase are highly sought after in the cosmetic and dermatological industries for treating hyperpigmentation.